An In-Depth Technical Guide to 6-Bromo-3-chloroisoquinoline: A Key Building Block in Modern Drug Discovery
An In-Depth Technical Guide to 6-Bromo-3-chloroisoquinoline: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 6-Bromo-3-chloroisoquinoline
6-Bromo-3-chloroisoquinoline, identified by its CAS Number 552331-06-3 , is a halogenated heterocyclic compound that has emerged as a pivotal intermediate in the landscape of medicinal chemistry and drug development.[1][2][3] Its rigid isoquinoline scaffold, functionalized with strategically placed bromo and chloro substituents, offers a versatile platform for the construction of complex molecular architectures with significant biological activity. The differential reactivity of the C-Cl and C-Br bonds allows for selective, stepwise functionalization through various cross-coupling reactions, making it an invaluable tool for creating diverse chemical libraries. This guide provides a comprehensive technical overview of its synthesis, properties, and critical applications, with a focus on its role in the development of novel antiviral agents.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of 6-Bromo-3-chloroisoquinoline is fundamental to its effective utilization in synthesis.
Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 552331-06-3 | [1][2][3] |
| Molecular Formula | C₉H₅BrClN | [1][2] |
| Molecular Weight | 242.50 g/mol | [1][2] |
| Appearance | Pale yellow solid | [4] |
| Storage Temperature | 2-8°C (protect from light) | [4] |
| Predicted Boiling Point | 349.5 ± 22.0 °C | [4] |
| Predicted Density | 1.673 ± 0.06 g/cm³ | [4] |
| Predicted pKa | 1.28 ± 0.38 | [4] |
Spectroscopic Characterization
While a publicly available, experimentally verified full dataset is not readily accessible, the expected spectroscopic characteristics can be predicted based on the structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.5-9.0 ppm). The five aromatic protons would appear as a series of doublets, triplets, or doublet of doublets, with coupling constants characteristic of their positions on the isoquinoline ring. Protons adjacent to the nitrogen and the halogen atoms will be the most deshielded.
¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum would display nine distinct signals for the carbon atoms of the isoquinoline core. The carbons bonded to the electronegative chlorine, bromine, and nitrogen atoms would be shifted downfield.
Mass Spectrometry (Predicted): The mass spectrum would exhibit a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in a complex molecular ion peak cluster (M, M+2, M+4). The base peak would likely result from the loss of a halogen atom or other stable fragments. The calculated exact mass is 240.92939 Da.[2]
Synthesis of 6-Bromo-3-chloroisoquinoline: A Detailed Protocol and Mechanistic Insight
The most commonly cited synthesis of 6-Bromo-3-chloroisoquinoline involves the selective dehalogenation of 6-Bromo-1,3-dichloroisoquinoline. This method is efficient and provides the target compound in good yield.
Experimental Protocol
Reaction: Selective reduction of 6-Bromo-1,3-dichloroisoquinoline.[4]
Materials:
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6-Bromo-1,3-dichloroisoquinoline (1.0 eq)
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Red phosphorus (2.4 eq)
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Hydriodic acid (48%)
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Acetic acid
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Ethyl acetate
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Sodium hydroxide solution
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Anhydrous magnesium sulfate
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Saturated saline solution
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Silica gel for column chromatography
Procedure:
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A mixture of 6-bromo-1,3-dichloroisoquinoline (e.g., 1.8 g, 6.5 mmol), red phosphorus (0.48 g, 15.5 mmol), and 48% hydriodic acid (3 mL) in acetic acid (20 mL) is prepared in a round-bottom flask.[4]
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The reaction mixture is heated to reflux and maintained for 8 hours. The progress of the reaction should be monitored by a suitable technique like TLC.[4]
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Upon completion, the reaction mixture is filtered while hot to remove any remaining solids.
-
The filtrate is concentrated under reduced pressure to remove the acetic acid.
-
The resulting residue is carefully neutralized with a sodium hydroxide solution and then extracted with ethyl acetate (e.g., 200 mL).[4]
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The organic layer is washed with saturated saline, dried over anhydrous magnesium sulfate, filtered, and concentrated.
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The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., 30% ethyl acetate in hexane) to afford 6-bromo-3-chloroisoquinoline as a pale yellow solid (yield ~50%).[4]
Mechanistic Rationale: The Role of Red Phosphorus and HI
The choice of red phosphorus and hydriodic acid is critical for the selective dehalogenation at the 1-position of the isoquinoline ring. The generally accepted mechanism involves the in situ generation of hydrogen iodide (HI), which is the primary reducing agent.
Caption: Proposed mechanism for the selective dehalogenation.
The reaction is believed to proceed via the protonation of the isoquinoline nitrogen by the strong acid, which activates the ring towards nucleophilic attack. The more reactive chloro group at the 1-position (alpha to the nitrogen) is then displaced by iodide. The resulting iodo-intermediate is subsequently reduced by another equivalent of HI to yield the dehalogenated product and elemental iodine (I₂). The crucial role of red phosphorus is to regenerate HI by reducing the formed iodine, thus allowing the use of catalytic amounts of HI in principle.
Core Application in Drug Discovery: Synthesis of Flaviviridae Inhibitors
A significant application of 6-Bromo-3-chloroisoquinoline is its use as a key starting material in the synthesis of macrocyclic compounds that act as potent inhibitors of Flaviviridae viruses, a family that includes Hepatitis C, Dengue, and Zika viruses.[5]
The Strategic Role in Macrocycle Synthesis
The two distinct halogen atoms on the isoquinoline core allow for orthogonal synthetic strategies. Typically, one of the halogens (often the more reactive bromine) is used for an initial coupling reaction to build one part of the macrocycle, while the other halogen (the chlorine) is functionalized in a later step to complete the ring closure or to add further diversity.
Caption: General workflow for macrocycle synthesis.
This stepwise approach is crucial for building the complex, multi-component structures of these macrocyclic inhibitors. The isoquinoline moiety often serves as a rigid scaffold to correctly orient the functional groups of the macrocycle for optimal binding to the viral target, such as the NS3/4A protease.
Representative Synthetic Application (Conceptual)
While the exact experimental details from the patents are extensive, a conceptual representation of how 6-Bromo-3-chloroisoquinoline is incorporated is as follows:
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Initial Functionalization: The bromo group at the 6-position is typically more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira coupling) than the chloro group at the 3-position. This allows for the selective introduction of a side chain at the C6 position.
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Chain Elaboration: The newly introduced side chain is then further elaborated through standard organic synthesis techniques to build a significant portion of the macrocyclic ring.
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Final Ring Closure: The chloro group at the 3-position is then utilized in the final ring-closing step. This is often achieved through a nucleophilic aromatic substitution (SₙAr) reaction with a nucleophilic group on the other end of the elaborated side chain, thereby forming the large macrocyclic ring.
This strategic use of 6-Bromo-3-chloroisoquinoline highlights its importance as a non-symmetrical, bifunctional building block that enables the efficient and controlled synthesis of complex drug candidates.
Safety and Handling
As a reactive chemical intermediate, 6-Bromo-3-chloroisoquinoline must be handled with appropriate safety precautions.
-
Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[2]
-
Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid formation of dust and aerosols.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[4]
Conclusion
6-Bromo-3-chloroisoquinoline (CAS: 552331-06-3) is far more than a simple chemical reagent; it is a testament to the power of strategic molecular design. Its unique arrangement of two different halogen atoms on a biologically relevant isoquinoline core provides chemists with a powerful tool for creating complex molecules with high therapeutic potential. The demonstrated application of this compound in the synthesis of macrocyclic Flaviviridae inhibitors underscores its value in addressing significant unmet medical needs. As research into novel therapeutics continues, the demand for versatile and strategically functionalized building blocks like 6-Bromo-3-chloroisoquinoline is certain to grow, solidifying its place as a key component in the modern drug discovery arsenal.
References
-
PubChem. 6-Bromo-3-chloroquinoline | C9H5BrClN | CID 71742995. [Link]
-
Parkway Scientific. BX-194 (552331-06-3, MFCD08703290). [Link]
-
PubChem. 6-Bromo-3-chloroisoquinoline | C9H5BrClN | CID 22607530. [Link]
- Google Patents. EP2861601B1 - Macrocyclic inhibitors of flaviviridae viruses.
Sources
- 1. 552331-06-3|6-Bromo-3-chloroisoquinoline|BLD Pharm [bldpharm.com]
- 2. 6-Bromo-3-chloroisoquinoline | C9H5BrClN | CID 22607530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. 6-BROMO-3-CHLOROISOQUINOLINE CAS#: 552331-06-3 [m.chemicalbook.com]
- 5. SI2861601T1 - Macrocyclic flaviviridae virus inhibitors - Google Patents [patents.google.com]
